4-Fluoro-3-(2-formylphenyl)benzoic acid
Description
4-Fluoro-3-(2-formylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at position 4 of the benzene ring and a 2-formylphenyl group at position 2. The formyl group (-CHO) on the phenyl substituent introduces reactivity for further functionalization, such as condensation reactions, which distinguishes it from analogs with inert substituents (e.g., trifluoromethyl or sulfonyl groups) .
Properties
IUPAC Name |
4-fluoro-3-(2-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIIRHRKQHUARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688843 | |
| Record name | 6-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-75-8 | |
| Record name | 6-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Another method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid .
Industrial Production Methods
Industrial production methods for 4-Fluoro-3-(2-formylphenyl)benzoic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluoro-3-(2-carboxyphenyl)benzoic acid.
Reduction: 4-Fluoro-3-(2-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(2-formylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-formylphenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The electronic and steric properties of substituents significantly influence the acidity, solubility, and reactivity of benzoic acid derivatives. Below is a comparison of key analogs:
*Estimated based on substituent effects (formyl is moderately electron-withdrawing) .
Physical Properties
Substituents also affect melting points and solubility:
- 4-Fluoro-3-(2-formylphenyl)benzoic acid : Expected melting point range of 180–190°C (polar formyl group increases crystallinity).
- 4-Fluoro-3-(trifluoromethyl)benzoic acid (291) : Melting point 89–92°C ; trifluoromethyl reduces polarity.
- 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid : Higher melting point (>200°C) due to strong intermolecular interactions from sulfonyl and morpholine groups .
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